molecular formula C8H5BrO4 B146020 4-Bromoisophthalic acid CAS No. 6939-93-1

4-Bromoisophthalic acid

Cat. No.: B146020
CAS No.: 6939-93-1
M. Wt: 245.03 g/mol
InChI Key: MSQIEZXCNYUWHN-UHFFFAOYSA-N
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Description

4-Bromoisophthalic acid is an aromatic polycarboxylic acid derivative with the chemical formula C8H5BrO4. It is also known as 4-bromo-1,3-benzenedicarboxylic acid. This compound is characterized by the presence of a bromine atom attached to the benzene ring, which also contains two carboxylic acid groups at the 1 and 3 positions. It is a white to off-white solid with a melting point of approximately 297-299°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisophthalic acid can be synthesized through the oxidation of 4-bromo-m-xylene. The process involves heating a mixture of 4-bromo-m-xylene and potassium permanganate in water at reflux for 16 hours. After cooling, the mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods: In an industrial setting, the preparation of 4-bromophthalic anhydride, a precursor to this compound, involves dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a three-stage temperature-controlled reaction. The mixture is then acidified, extracted, and purified through distillation and rectification .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Esterification: Esters of this compound.

    Reduction: 4-bromo-1,3-benzenedimethanol

Scientific Research Applications

4-Bromoisophthalic acid has several applications in scientific research:

Comparison with Similar Compounds

    Isophthalic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Terephthalic Acid: Has carboxylic acid groups at the 1 and 4 positions, leading to different chemical properties and applications.

    Phthalic Acid: Has carboxylic acid groups at the 1 and 2 positions, resulting in distinct reactivity and uses.

Uniqueness: 4-Bromoisophthalic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct biological activity compared to its non-brominated counterparts .

Properties

IUPAC Name

4-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQIEZXCNYUWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50219509
Record name 4-Bromoisophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6939-93-1
Record name 4-Bromo-1,3-benzenedicarboxylic acid
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Record name 4-Bromoisophthalic acid
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Record name 6939-93-1
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Record name 4-Bromoisophthalic acid
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Record name 4-BROMOISOPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Bromoisophthalic acid?

A1: this compound has the following characteristics [, , ]:

  • Spectroscopic Data: Characterized by IR spectroscopy, showing characteristic peaks for carboxylic acid and aromatic functionalities [, , , , ]. Solid-state 13C NMR can further elucidate the structure [].

Q2: How is this compound used in coordination chemistry?

A2: this compound acts as a bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) [, , , , , ]. Its carboxylate groups readily coordinate to metal ions, leading to diverse network structures.

Q3: Can you give some examples of coordination polymers synthesized using this compound?

A3: Several studies highlight its use in synthesizing coordination polymers with various metal ions:

  • Cobalt(II): A study reported a 2D network polymer formed by reacting this compound with cobalt(II) acetate and 1,2-bi(4-pyridyl)ethane []. This polymer exhibited weak ferromagnetic properties.
  • Nickel(II): A 2D layered structure was achieved using this compound, nickel(II), and 1,10-phenanthroline []. The resulting complex displayed interesting hydrogen bonding and π-π stacking interactions.
  • Zinc: Combining this compound with zinc salts and 1,2-bi(4-pyridyl)ethane yielded a 1D chain structure that further assembled into a 3D supramolecular network via hydrogen bonding []. This complex displayed fluorescent properties.
  • Manganese(II): Researchers synthesized two distinct manganese(II) MOFs using this compound and different N-donor ligands (2,2′-bipyridine and 1,10-phenanthroline) []. These complexes demonstrated different structural motifs and thermal stabilities.

Q4: Are there any applications of MOFs derived from this compound?

A4: A microporous copper isophthalate framework with the mot topology, synthesized using this compound, showed promising results for separating acetylene (C2H2) from carbon dioxide (CO2) []. This separation is challenging due to the similar molecular properties of the two gases.

Q5: What are the material compatibility and stability characteristics of this compound derivatives?

A5: this compound is utilized in synthesizing poly(benzobisthiazole)s []. These polymers exhibited good solubility in organic solvents and high thermal stability, decomposing at temperatures above 490 °C under a nitrogen atmosphere.

Q6: Has this compound been studied for its biological activity?

A6: Research has investigated this compound as a potential inhibitor of glutamate decarboxylase from Escherichia coli, an enzyme involved in GABA synthesis []. It exhibited competitive inhibition with a Ki value of 0.22 mM.

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